N-propyloctanamide
Description
N-Propyloctanamide (IUPAC name: this compound) is an organic compound belonging to the class of fatty acid amides. Its structure consists of an octanoyl (C8) backbone with a propyl group (-CH2CH2CH3) attached to the nitrogen atom. The molecular formula is C11H23NO, and its molecular weight is 185.31 g/mol.
Key characteristics of N-alkyl amides include:
- Hydrophobicity: Increased with longer alkyl chains.
- Retention Indices: Dependent on chain length and branching in gas chromatography (GC) .
- Applications: Potential use in polymer synthesis, surfactants, or pharmaceuticals, similar to other amides (e.g., phthalimide derivatives in polyimide production) .
Properties
CAS No. |
64890-92-2 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-propyloctanamide |
InChI |
InChI=1S/C11H23NO/c1-3-5-6-7-8-9-11(13)12-10-4-2/h3-10H2,1-2H3,(H,12,13) |
InChI Key |
TYXIGPSABQDMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-propyloctanamide can be synthesized through several methods. One common approach involves the reaction of octanoyl chloride with propylamine in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product. Another method involves the direct amidation of octanoic acid with propylamine using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction .
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale amidation reactions. The process involves the use of octanoic acid and propylamine as starting materials, with catalysts and solvents to optimize the reaction conditions. The reaction mixture is typically heated to accelerate the formation of the amide bond, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: N-propyloctanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield primary amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Octanoic acid and its derivatives.
Reduction: Propylamine and other amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-propyloctanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: this compound is used in the production of specialty chemicals, surfactants, and lubricants .
Mechanism of Action
The mechanism of action of N-propyloctanamide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Findings:
Chain Length vs. Retention Index :
- Longer alkyl chains (e.g., dodecanamide vs. acetamide) increase retention indices due to greater hydrophobicity . For this compound (C8), the retention index is expected to fall between pentanamide (C5, 1165) and dodecanamide (C12, >1600).
- Branching (e.g., isopropyl vs. propyl) reduces retention indices by decreasing molecular surface area .
Functional Group Effects: N-Hydroxy Substitution (): Introduces polarity, reducing hydrophobicity compared to N-alkyl analogs. Aromatic Substitution (): Compounds like N-(3-phenylpropyl)acetamide exhibit altered electronic properties due to conjugation, influencing reactivity and applications in pharmaceuticals .
Synthetic Relevance: N-Alkyl amides are intermediates in polymer synthesis. For example, 3-chloro-N-phenyl-phthalimide () is a monomer for polyimides, suggesting similar utility for this compound in specialty materials.
Research Implications and Limitations
- Data Gaps : Direct experimental data on this compound (e.g., melting point, solubility) is absent in the provided evidence. Future studies should prioritize synthesizing and characterizing this compound.
- Chromatographic Predictions : Retention indices are extrapolated from smaller amides; validation via GC-MS is needed .
- Toxicity and Safety : While safety data for this compound is unavailable, structurally similar amides (e.g., N-methylneodecanamide, ) highlight the need for hazard assessments in industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
